Home > Products > Screening Compounds P65269 > Ametantrone acetate
Ametantrone acetate - 70711-40-9

Ametantrone acetate

Catalog Number: EVT-258987
CAS Number: 70711-40-9
Molecular Formula: C26H36N4O8
Molecular Weight: 532.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ametantrone Acetate is acetate salt of Ametantrone, a topoisomerase II inhibitor of the anthrapyrazole family that causes covalent cross-links in DNA.
Source and Classification

Ametantrone acetate is derived from ametantrone, a compound that has been explored for its therapeutic potential against various malignancies. It belongs to the broader category of anthracycline-like drugs, which are known for their efficacy in chemotherapy. The structural similarity to anthracyclines allows it to interact with DNA effectively, making it a subject of interest in oncological research .

Synthesis Analysis

The synthesis of ametantrone acetate involves several key steps that leverage established organic chemistry techniques. A notable method includes:

  1. Starting Materials: The synthesis typically begins with anthracene derivatives.
  2. Formation of the Anthracenedione Core: This is accomplished through oxidation reactions that convert anthracene into its dione form.
  3. Acetylation: The introduction of acetate groups is performed using acetic anhydride or acetyl chloride under controlled conditions to ensure high yields.
  4. Purification: The final product is purified using methods such as recrystallization or chromatography to achieve the desired purity for biological testing.

Recent studies have reported novel approaches that incorporate peptide linkers to enhance selectivity towards malignant cells while reducing toxicity to healthy tissues .

Molecular Structure Analysis

The molecular structure of ametantrone acetate features an anthracenedione core with specific functional groups that facilitate its interaction with DNA. Key structural characteristics include:

  • Anthracenedione Backbone: Comprising three fused benzene rings with two ketone functionalities.
  • Acetate Group: Attached to the nitrogen or hydroxyl groups, influencing solubility and biological activity.
  • Intercalating Properties: The planar structure allows it to intercalate between DNA base pairs, which is crucial for its mechanism of action.

The molecular formula can be represented as C21H20N2O4C_{21}H_{20}N_2O_4, and its molecular weight is approximately 364.4 g/mol .

Chemical Reactions Analysis

Ametantrone acetate participates in several chemical reactions critical for its antitumor activity:

  1. DNA Intercalation: This process involves the insertion of the drug between base pairs in the DNA helix, leading to structural distortions.
  2. Covalent Cross-Linking: Ametantrone acetate induces covalent bonds between DNA strands, particularly at guanine residues, resulting in interstrand cross-links that impede replication and transcription processes .
  3. Metabolic Activation: The compound undergoes metabolic transformations that enhance its reactivity towards DNA, necessitating cellular enzymes for optimal activity .
Mechanism of Action

The mechanism by which ametantrone acetate exerts its antitumor effects primarily involves:

  • Topoisomerase II Inhibition: Ametantrone acetate inhibits topoisomerase II, an enzyme essential for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells .
  • Induction of DNA Cross-Links: By forming covalent bonds between DNA strands, it prevents proper separation during replication, leading to cell cycle arrest and cell death .

Studies have shown that the cytotoxicity profile of ametantrone acetate varies significantly between cancerous and normal cells, suggesting potential for targeted therapies .

Physical and Chemical Properties Analysis

Ametantrone acetate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a dark crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water, affecting its formulation for clinical use.
  • Stability: Stability can be influenced by pH and light exposure; hence it is often stored in dark conditions to prevent degradation .
  • Melting Point: Reported melting point ranges from 180°C to 185°C.

These properties are crucial for its formulation as an injectable drug and influence pharmacokinetics.

Applications

Ametantrone acetate has several applications in scientific research and clinical settings:

  1. Antitumor Agent: Primarily used in chemotherapy regimens for various cancers due to its ability to induce apoptosis in malignant cells.
  2. Research Tool: Employed in studies investigating DNA interactions and mechanisms of drug resistance in cancer cells.
  3. Peptide Derivatives Development: Ongoing research aims to create derivatives with enhanced specificity for tumor cells while minimizing side effects on healthy tissues .
Introduction to Ametantrone Acetate in Oncology Research

Ametantrone acetate (NSC-287513) is a synthetic anthracenedione derivative developed as part of efforts to identify anticancer agents with improved therapeutic indices over earlier compounds like doxorubicin and mitoxantrone. As the second anthracenedione to enter clinical trials, it represents a strategic evolution in DNA-intercalating chemotherapeutics. Its development was driven by structural modifications aimed at enhancing tumor selectivity while reducing off-target biological effects, positioning it as a candidate for solid and hematological malignancies. Unlike its predecessors, ametantrone features diacetate functionalization and side-chain optimizations intended to modulate DNA binding kinetics and cellular retention [1] [4].

Historical Context of Anthracenedione Derivatives in Antineoplastic Therapy

Anthracenediones emerged in the 1970s as alternatives to anthracycline antibiotics, which displayed potent antitumor activity but significant cardiotoxicity. Early analogs like mitoxantrone (1984) demonstrated that planar polycyclic structures could intercalate DNA and inhibit topoisomerase II while generating fewer reactive oxygen species (ROS). This mechanistic shift reduced acute cardiotoxicity but introduced new challenges, including myelosuppression and variable pharmacokinetics. Ametantrone acetate was synthesized during this era through systematic side-chain modifications of the 9,10-anthracenedione core. Preclinical studies revealed broad-spectrum activity against murine leukemias (L1210, P388) and solid tumors (B16 melanoma), validating anthracenediones as a viable chemotherapeutic platform [5] [8].

Table 1: Evolution of Anthracenedione Derivatives

CompoundStructural FeaturesKey Therapeutic Advantages
DoxorubicinHydroxyquinone; amino sugar moietyBroad-spectrum activity
Mitoxantrone1,4-dihydroxy-5,8-diamino substitutionReduced cardiotoxicity vs. anthracyclines
Ametantrone acetateDiacetate groups; bis(alkylamino) side chainsEnhanced DNA affinity; lower ROS generation
AnthrapyrazolesNitrogen-substituted coreMinimal cardiotoxicity; curative in melanoma models

Rationale for Ametantrone Acetate as a Therapeutic Candidate

Ametantrone’s design centered on optimizing DNA-binding kinetics and cellular uptake. Its bis[(2-hydroxyethyl)amino]ethylamino side chains facilitate hydrogen bonding with the DNA backbone, while the diacetate groups improve aqueous solubility. Preclinical studies demonstrated superior in vitro cytotoxicity (IC₅₀: 10⁻⁷–10⁻⁸ M against L1210 leukemia) compared to early anthracenediones. Notably, ametantrone exhibited lower redox cycling potential than anthracyclines, theoretically reducing oxidative damage to cardiomyocytes. Phase I trials confirmed dose-dependent cytotoxicity, with leukopenia as the primary dose-limiting effect. Partial responses in renal cell carcinoma models highlighted its clinical potential, particularly in anthracycline-resistant tumors [4] [5] [9].

Mechanistically, ametantrone stabilizes topoisomerase II-DNA cleavage complexes, inducing double-strand breaks. Unlike mitoxantrone, it shows minimal inhibition of apurinic/apyrimidinic (AP) endonuclease 1 (APE1), potentially preserving base excision repair pathways. This selectivity may mitigate genomic instability associated with other intercalators [6] [8].

Research Gaps in Anthrapyrazole-Based Chemotherapeutic Development

Despite promising early data, ametantrone’s development stalled due to unresolved challenges:

  • Cardiotoxicity Mechanisms: While designed to minimize ROS, ametantrone’s potential for late-onset cardiotoxicity remains poorly characterized. Its interactions with cardiac topoisomerase IIβ and mitochondrial DNA warrant further study [6] [10].
  • Resistance Pathways: Anthracenediones face efflux-mediated resistance via P-glycoprotein (P-gp). Ametantrone’s susceptibility to P-gp remains unquantified, and synergism with inhibitors like verapamil is unexplored [8].
  • Structural Optimization: Contemporary anthrapyrazoles (e.g., losoxantrone) show enhanced activity but retain dose-limiting myelosuppression. Hybrid scaffolds—such as azathioxanthones—demonstrate improved topoisomerase II selectivity in in vitro models (IC₅₀: 2.84–5.01 μM in prostate cancer cells), suggesting underexplored avenues for ametantrone derivatization [5] [8].
  • Pharmacokinetic Variability: Ametantrone exhibits a large volume of distribution (Vdss: 568 ± 630 L/m²) and triexponential plasma decay, indicating extensive tissue sequestration. The role of metabolic enzymes (e.g., NADPH oxidoreductases) in its clearance remains unclear, hampering toxicity predictions [1] [7].

Table 2: Key Pharmacokinetic Parameters of Ametantrone Acetate

ParameterValue (Mean ± SD)Clinical Significance
Terminal half-life (t₁/₂γ)25 hoursSupports intermittent dosing
Plasma clearance25.9 ± 14.7 L·h⁻¹·m⁻²High interpatient variability
Steady-state volume of distribution (Vdss)568 ± 630 L/m²Suggests extensive tissue distribution
Urinary excretion (unchanged)5.7% (over 48 hours)Indicates non-renal elimination pathways

Table 3: Critical Research Gaps and Proposed Approaches

Research GapCurrent EvidenceFuture Directions
Cardiotoxicity riskLower ROS vs. anthracyclinesChronic animal models; topoisomerase IIβ assays
Metabolic pathways<5.7% renal excretionIdentification of hepatic enzymes/biotransformation products
Tumor-specific deliveryLarge Vdss limits targetingLiposomal encapsulation; antibody-drug conjugates
Combination regimensPhase I data onlySynergy studies with DNA repair inhibitors (e.g., PARP)

Properties

CAS Number

70711-40-9

Product Name

Ametantrone acetate

IUPAC Name

acetic acid;1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione

Molecular Formula

C26H36N4O8

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C22H28N4O4.2C2H4O2/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30;2*1-2(3)4/h1-6,23-28H,7-14H2;2*1H3,(H,3,4)

InChI Key

IGCAUIJHGNYDKE-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO

Solubility

Soluble in DMSO, not in water

Synonyms

1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione diacetate
ametantrone
ametantrone diacetate
ametantrone ion (1-)
HAQ
NSC 196473
NSC 287513
NSC-196473
NSC-287513

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.